![molecular formula C27H27N3O3 B4196262 N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide](/img/structure/B4196262.png)
N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide
Overview
Description
N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide, also known as AIBA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. AIBA is a synthetic compound that has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide is not fully understood, but it is believed to act through multiple pathways. N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide has been shown to inhibit the activity of various enzymes, including matrix metalloproteinases and histone deacetylases. N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide has also been shown to activate various signaling pathways, including the AMP-activated protein kinase pathway and the Akt/mTOR pathway.
Biochemical and Physiological Effects:
N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide has shown various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes. In addition, N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis.
Advantages and Limitations for Lab Experiments
N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide has several advantages for lab experiments, including its synthetic nature, stability, and potential applications in various fields. However, N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide also has limitations, including its limited solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide research, including the development of novel drugs based on N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide, the identification of its molecular targets, and the investigation of its potential applications in various diseases. N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide research may also focus on optimizing its synthesis method and improving its solubility and bioavailability.
Conclusion:
In conclusion, N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide is a novel compound that has shown promising results in various scientific research fields. Its potential applications in cancer research, neuroprotection, and drug discovery make it a valuable compound for further investigation. However, more research is needed to fully understand its mechanism of action and potential applications in various diseases.
Scientific Research Applications
N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide has shown potential applications in various scientific research fields, including cancer research, neuroprotection, and drug discovery. In cancer research, N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide has been shown to protect neuronal cells from oxidative stress and inflammation. N-1-adamantyl-2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide has also been used as a lead compound in drug discovery, with promising results in the development of novel drugs for various diseases.
properties
IUPAC Name |
N-(1-adamantyl)-2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c31-24(21-15-28-22-7-3-1-5-19(21)22)26(33)29-23-8-4-2-6-20(23)25(32)30-27-12-16-9-17(13-27)11-18(10-16)14-27/h1-8,15-18,28H,9-14H2,(H,29,33)(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTAHQNMPOFUAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4NC(=O)C(=O)C5=CNC6=CC=CC=C65 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Adamantan-1-YL)-2-[2-(1H-indol-3-YL)-2-oxoacetamido]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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